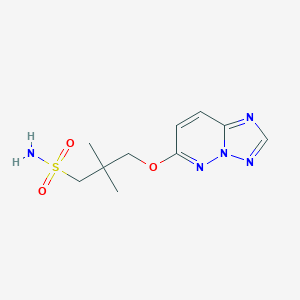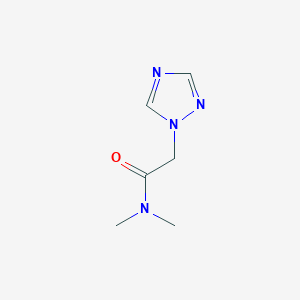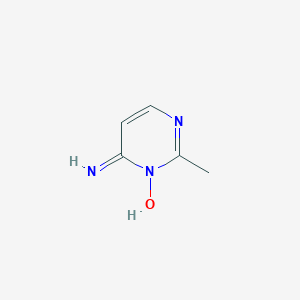![molecular formula C22H20N8O B127977 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one CAS No. 151327-13-8](/img/structure/B127977.png)
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of triazolopyrimidines and has shown promising results in various biological assays.
作用機序
The mechanism of action of 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is not well understood. However, it is believed to interact with various cellular targets and pathways to exert its biological effects. The compound has been shown to inhibit the activity of certain enzymes and modulate the expression of certain genes, which may contribute to its therapeutic properties.
生化学的および生理学的効果
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has exhibited antibacterial and antifungal activities against various pathogens.
実験室実験の利点と制限
The advantages of using 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one in lab experiments include its potential therapeutic properties, high purity, and availability. However, the limitations include the lack of understanding of its mechanism of action, potential toxicity, and the need for further studies to validate its therapeutic potential.
将来の方向性
There are several future directions for the research on 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one. Some of these include:
1. Further studies to understand the mechanism of action of the compound
2. Investigation of the potential toxicity of the compound
3. Development of new derivatives with improved therapeutic properties
4. Clinical trials to evaluate the safety and efficacy of the compound in humans
5. Exploration of the potential use of the compound in combination with other drugs for synergistic effects.
Conclusion
In conclusion, 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is a promising compound that has shown potential therapeutic properties in various biological assays. The synthesis method has been optimized to obtain high yields and purity of the compound. However, further studies are needed to understand its mechanism of action, potential toxicity, and therapeutic potential in humans. The future directions for research on this compound are promising and could lead to the development of new drugs for various diseases.
合成法
The synthesis of 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one involves the reaction between 4-(2-(2H-tetrazol-5-yl)phenyl)benzaldehyde and 7-propyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in the presence of a base and a solvent. The reaction proceeds through a condensation reaction followed by cyclization to form the desired compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one has shown potential therapeutic properties in various biological assays. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various animal models. It has also exhibited antibacterial and antifungal activities against various pathogens.
特性
CAS番号 |
151327-13-8 |
|---|---|
製品名 |
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
分子式 |
C22H20N8O |
分子量 |
412.4 g/mol |
IUPAC名 |
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C22H20N8O/c1-2-5-19-18(21(31)30-13-23-27-22(30)24-19)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)20-25-28-29-26-20/h3-4,6-11,13H,2,5,12H2,1H3,(H,24,27)(H,25,26,28,29) |
InChIキー |
ONQSJAULSZBAGS-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)N2C=NNC2=N1)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
正規SMILES |
CCCC1=C(C(=O)N2C=NNC2=N1)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
同義語 |
7-Propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-s-triazolo(4,3-a)pyrimidin-5-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



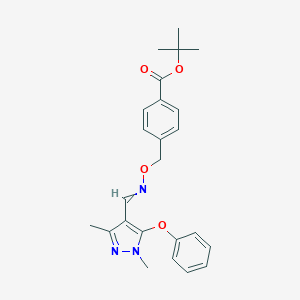


![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)
![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)
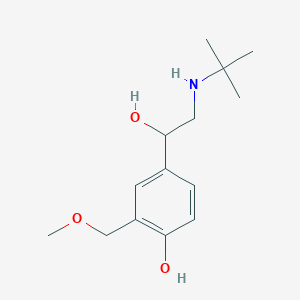
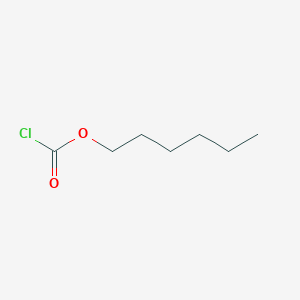
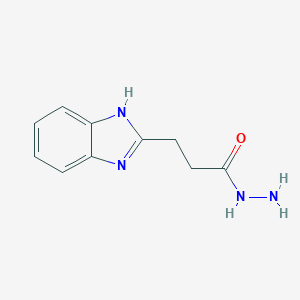
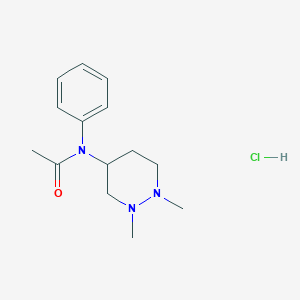
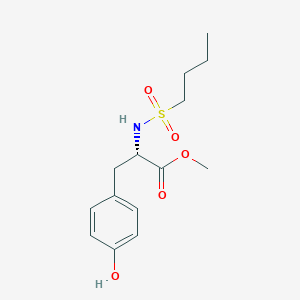
![[Dibromo(ethyl)-lambda4-selanyl]ethane](/img/structure/B127919.png)
